(2R)-2-benzamido-3-[[(2S)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid
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Overview
Description
(2R)-2-benzamido-3-[[(2S)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid: is a chemical compound with the molecular formula C20H20N2O6S2 and a molecular weight of 448.51 g/mol . It is a derivative of L-cystine, a naturally occurring amino acid, and is characterized by the presence of two benzoyl groups attached to the nitrogen atoms of the cystine molecule . This compound is known for its applications in peptide synthesis and as a chiral modifier in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-benzamido-3-[[(2S)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid typically involves the reaction of L-cystine with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity . The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-benzamido-3-[[(2S)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The benzoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various nucleophiles can be used to replace the benzoyl groups.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of free thiol groups.
Substitution: Formation of modified cystine derivatives.
Scientific Research Applications
(2R)-2-benzamido-3-[[(2S)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2R)-2-benzamido-3-[[(2S)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid involves its ability to form disulfide bonds, which are essential for the structural integrity of peptides and proteins . The compound can also act as a chiral modifier, influencing the stereochemistry of reactions it participates in . The molecular targets include amide and carboxyl groups, which interact through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
L-Cysteine: A naturally occurring amino acid involved in protein synthesis.
L-Homocysteine: An intermediate in the biosynthesis of cysteine and methionine.
Uniqueness: (2R)-2-benzamido-3-[[(2S)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid is unique due to its dual benzoyl groups, which enhance its reactivity and make it suitable for specific applications in peptide synthesis and as a chiral modifier . Its ability to form stable disulfide bonds also sets it apart from other cystine derivatives .
Properties
IUPAC Name |
(2R)-2-benzamido-3-[[(2S)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/t15-,16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTXMPQWQSOAIY-IYBDPMFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CSSC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25129-20-8 |
Source
|
Record name | N,N'-dibenzoyl-L-cystine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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